molecular formula C15H17FN4O5 B2362100 N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 899744-07-1

N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2362100
CAS No.: 899744-07-1
M. Wt: 352.322
InChI Key: IWEHRROMOTVUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound that features a fluorinated aromatic ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps. One common approach is to start with the fluorinated aromatic compound, which undergoes nitration to introduce the nitro group. This intermediate is then reacted with an oxalamide derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and the pyrrolidinone moiety allow the compound to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic compounds and oxalamide derivatives. Examples include:

  • N1-(4-chloro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
  • N1-(4-bromo-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Uniqueness

What sets N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide apart is the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine is known for its strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O5/c16-11-5-4-10(9-12(11)20(24)25)18-15(23)14(22)17-6-2-8-19-7-1-3-13(19)21/h4-5,9H,1-3,6-8H2,(H,17,22)(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEHRROMOTVUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.